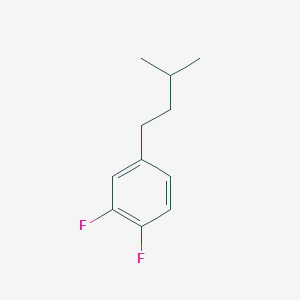

1,2-Difluoro-4-isopentylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-(3-methylbutyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2/c1-8(2)3-4-9-5-6-10(12)11(13)7-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGNGNNLANLHSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2 Difluoro 4 Isopentylbenzene

Strategies for Regioselective Fluorination of Aromatic Precursors

The introduction of fluorine atoms into an aromatic ring demands specific reagents and reaction conditions due to the high reactivity of fluorine and the need for regiochemical control.

Electrophilic Fluorination and Direct C-H Fluorination Approaches

Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. wikipedia.org This method involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed due to their relative stability, safety, and effectiveness. wikipedia.org

For the synthesis of a 1,2-difluorobenzene (B135520) scaffold, a potential strategy involves the direct fluorination of a pre-functionalized benzene (B151609) ring. While direct C-H fluorination of an unactivated benzene ring is challenging, the presence of directing groups can facilitate this transformation. Modern methods have been developed for the diastereoselective and enantioselective fluorination of various substrates, often employing chiral auxiliaries or catalysts. wikipedia.org For instance, chiral oxazolidinones have been successfully used in the fluorination of carbonyl compounds. wikipedia.org

N-F reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are popular choices for electrophilic fluorination. wikipedia.org The reactivity of these reagents can be enhanced by using cationic nitrogen species, which increase the electrophilicity of the fluorine atom. wikipedia.org

| Reagent Class | Example Reagent | Key Features |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Effective and commonly used for electrophilic fluorination. wikipedia.org |

| N-F Reagents | Selectfluor® | A cationic reagent that offers high fluorinating power. |

| Catalysts | Chiral Metal Complexes | Enable enantioselective fluorination reactions. beilstein-journals.org |

Nucleophilic Aromatic Substitution (SNAr) Routes for Difluorobenzene Scaffolds

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to difluorinated aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govlibretexts.org In this reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. nih.gov The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com

To synthesize a 1,2-difluorobenzene derivative, a starting material such as 1,2-dinitrobenzene (B166439) or a dihalobenzene with activating groups could be subjected to sequential SNAr reactions with a fluoride (B91410) source. The presence of nitro groups ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. libretexts.org Recent advances in this area include the use of organic photoredox catalysis to enable the SNAr of unactivated fluoroarenes under mild conditions. nih.gov

| Reaction Type | Key Requirement | Intermediate |

| SNAr | Electron-withdrawing group on the aromatic ring. libretexts.org | Meisenheimer complex masterorganicchemistry.com |

| Photoredox Catalyzed SNAr | Use of a photocatalyst to activate the substrate. nih.gov | Radical ion species |

Balz-Schiemann Reaction and Modified Diazotization Pathways for Fluorine Incorporation

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. wikipedia.org The synthesis of 1,2-difluorobenzene can be achieved starting from 2-fluoroaniline (B146934), which is diazotized and then treated with tetrafluoroboric acid (HBF₄) to form the diazonium salt. wikipedia.org Subsequent heating of this salt yields 1,2-difluorobenzene. wikipedia.orgwikipedia.org

Modifications to the traditional Balz-Schiemann reaction have been developed to improve yields and safety. These include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to better outcomes for certain substrates. wikipedia.org Another modification involves conducting the diazotization in liquid hydrogen fluoride, which avoids the isolation of the potentially explosive diazonium salt. wikipedia.org Continuous flow processes have also been developed for the Balz-Schiemann reaction, offering enhanced safety and scalability. acs.orgresearchgate.net A proof-of-concept study has demonstrated the synthesis of 1,2-difluorobenzene from 2-fluoroaniline using HF/pyridine as the fluorinating reagent in a continuous flow photochemical reactor, achieving high selectivity and conversion. acs.org

| Method | Starting Material | Key Reagent(s) | Advantages |

| Traditional Balz-Schiemann | Aromatic Amine | NaNO₂, HBF₄ | Well-established and reliable. wikipedia.org |

| Modified Balz-Schiemann | Aromatic Amine | NaNO₂, HF | Avoids isolation of diazonium salt. wikipedia.org |

| Photochemical Balz-Schiemann | 2-Fluoroaniline | HF/pyridine, NaNO₂ | High selectivity and conversion under continuous flow. acs.org |

Installation of the Isopentyl Moiety via Carbon-Carbon Bond Formation

Once the 1,2-difluorobenzene core is synthesized, the next crucial step is the introduction of the isopentyl group at the 4-position. This can be accomplished through various carbon-carbon bond-forming reactions.

Modern Friedel-Crafts Alkylation and Acylation Methodologies

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to an aromatic ring. nih.gov In the context of synthesizing 1,2-Difluoro-4-isopentylbenzene, one could envision the Friedel-Crafts alkylation of 1,2-difluorobenzene with an isopentyl halide or a related alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmt.com However, a significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which could lead to the formation of isomeric products.

A more controlled approach is the Friedel-Crafts acylation, followed by a reduction step. tamu.edu For instance, 1,2-difluorobenzene can be acylated with isovaleryl chloride in the presence of a Lewis acid to form 1-(3,4-difluorophenyl)-3-methylbutan-1-one. This ketone can then be reduced to the desired isopentyl group using methods like the Wolff-Kishner or Clemmensen reduction. This two-step sequence avoids the rearrangement issue associated with direct alkylation. Modern variations of the Friedel-Crafts reaction may utilize solid acid catalysts or ionic liquids to improve efficiency and recyclability. researchgate.net For instance, the acylation of fluorobenzene (B45895) with benzoyl chloride has been investigated using a composite catalyst of trifluoromethanesulfonic acid and rare earth triflates in solvent-free conditions. sioc-journal.cn

| Reaction | Reagents | Potential Issues |

| Friedel-Crafts Alkylation | 1,2-Difluorobenzene, Isopentyl Halide, Lewis Acid | Carbocation rearrangements leading to isomeric products. researchgate.net |

| Friedel-Crafts Acylation followed by Reduction | 1,2-Difluorobenzene, Isovaleryl Chloride, Lewis Acid; then a reducing agent. | A two-step process, but avoids rearrangements. tamu.edu |

Transition Metal-Catalyzed Cross-Coupling Reactions for Alkyl-Aryl Linkages

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. googleapis.com Reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings offer mild and highly selective methods for creating alkyl-aryl linkages. googleapis.com

To synthesize this compound, a strategy could involve the cross-coupling of a 4-halo-1,2-difluorobenzene (e.g., 4-bromo-1,2-difluorobenzene) with an isopentyl-organometallic reagent. For example, a Negishi coupling would utilize an isopentylzinc reagent, while a Suzuki-Miyaura coupling would employ an isopentylboronic acid or ester. These reactions are typically catalyzed by palladium or nickel complexes. nih.gov

Recent advancements have also focused on the direct C-H functionalization of aromatic compounds, which would circumvent the need for pre-halogenation of the difluorobenzene starting material. rsc.org Furthermore, methods for the difluoroalkylation of aromatic compounds using difluoroalkyl halides have been developed, showcasing the versatility of transition-metal catalysis in organofluorine chemistry. nih.gov

| Coupling Reaction | Aryl Partner | Alkyl Partner | Catalyst |

| Suzuki-Miyaura | 4-Halo-1,2-difluorobenzene | Isopentylboronic acid/ester | Palladium complex nih.gov |

| Negishi | 4-Halo-1,2-difluorobenzene | Isopentylzinc reagent | Palladium or Nickel complex nih.gov |

| Kumada | 4-Halo-1,2-difluorobenzene | Isopentyl Grignard reagent | Palladium or Nickel complex |

C-H Functionalization Strategies for Alkyl Chain Introduction

The direct introduction of an alkyl chain, such as an isopentyl group, onto an aromatic ring via C-H functionalization represents a highly efficient and atom-economical synthetic strategy. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. However, achieving regioselectivity on a difluorinated benzene ring presents a considerable challenge due to the presence of multiple, electronically similar C-H bonds.

Recent advances in catalysis have provided powerful tools for late-stage C-H alkylation. nih.gov These methods often employ transition metal catalysts that can selectively activate a specific C-H bond, or radical-based approaches that offer alternative reactivity patterns. nih.gov For the synthesis of this compound, a direct C-H alkylation strategy would involve the reaction of 1,2-difluorobenzene with a suitable isopentyl source.

The primary challenge lies in directing the substitution to the C4 position. The two fluorine atoms deactivate the aromatic ring towards electrophilic attack but act as ortho, para-directors. This would electronically favor substitution at positions 3, 4, and 6. Steric hindrance from the adjacent fluorine atoms would likely disfavor substitution at positions 3 and 6, making the C4 position the most probable site for functionalization.

Radical-based methods, which are less governed by the electronic directing effects of the fluorine substituents, offer a promising alternative. For instance, the oxidative homolysis of 1,4-dihydropyridines (DHPs) can generate alkyl radicals under mild conditions, which can then be used for the C-H alkylation of aromatic heterocycles and other electron-deficient systems. nih.gov Adapting such a method to 1,2-difluorobenzene could provide a viable route for introducing the isopentyl group.

Below is a table summarizing potential catalytic systems for C-H alkylation.

| Catalyst System | Alkyl Source | Potential Advantages | Key Challenges |

| Palladium(II) with directing group | Isopentyl halide | High regioselectivity. | Requires extra steps for installing/removing the directing group. |

| Iron(III) chloride (FeCl₃) | Isopentyl halide | Low cost, classic Friedel-Crafts approach. | Potential for carbocation rearrangement and polyalkylation. masterorganicchemistry.com |

| Persulfate oxidant | 1,4-Dihydropyridine derived from isovaleraldehyde | Mild conditions, good for complex molecules. nih.gov | Radical reactions can sometimes lack high regioselectivity. |

| Silver/Persulfate | Carboxylic Acid (e.g., 3-methylbutanoic acid) | Decarboxylative coupling is a powerful C-C bond formation method. | Compatibility with the fluorinated ring needs to be established. |

Convergent and Divergent Synthesis Strategies for Complex Fluorinated Alkylbenzenes

A convergent synthesis involves preparing key molecular fragments separately before combining them in the final stages of the synthesis. For this compound, a convergent approach might involve the coupling of a difluorophenyl-containing fragment with an isopentyl-containing fragment. A notable example of a convergent strategy in a related area is the synthesis of a molecular gyroscope, which utilized a double Sonogashira coupling to link a central 2,3-difluorobenzene ditriflate with two bulky triphenylpropynyl groups. ucla.edu A similar cross-coupling reaction, such as a Suzuki or Negishi coupling, could be envisioned between a 4-bromo-1,2-difluorobenzene (B1265499) and an isopentylboronic acid or isopentylzinc reagent, respectively.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through various reaction pathways to yield a range of structurally related products. This strategy is highly valuable for creating chemical libraries for drug discovery. For instance, starting with 4-bromo-1,2-difluorobenzene as a key intermediate, one could introduce the isopentyl group via a coupling reaction to synthesize the target compound. The same intermediate could also react with a variety of other alkyl or functional groups to produce a diverse set of 4-substituted-1,2-difluorobenzene analogues.

The table below compares the two strategies for the synthesis of complex fluorinated alkylbenzenes.

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Two or more complex fragments are synthesized independently and then joined together. | High overall yield, efficient for single target synthesis. | Requires careful planning of fragment synthesis. |

| Divergent | A common intermediate is used to generate a library of structurally related compounds. | Efficient for generating molecular diversity, useful in medicinal chemistry. | Overall yield for any single product may be lower over many steps. |

Chemo- and Regioselective Control in Multi-step Synthesis of this compound

Achieving precise control over the placement of substituents on an aromatic ring is paramount for a successful multi-step synthesis. For this compound, a classic and highly reliable method for introducing the alkyl group at the desired position is through a Friedel-Crafts acylation, followed by a reduction of the resulting ketone. wikipedia.orgsigmaaldrich.com This two-step process offers excellent regiochemical control.

The directing effects of the two fluorine atoms on the 1,2-difluorobenzene ring are key to the regioselectivity of the Friedel-Crafts acylation. Although fluorine is an electron-withdrawing and thus deactivating group, it directs incoming electrophiles to the ortho and para positions. In the case of 1,2-difluorobenzene, the available positions are C3, C4, C5, and C6. The positions C3 and C6 are ortho to one fluorine and meta to the other, while C4 and C5 are para to one fluorine and meta to the other.

Electrophilic substitution is strongly favored at the C4 position (and the equivalent C5 position) due to a combination of electronic and steric factors. The C4 position is para to the C1 fluorine, a strongly activating position for an ortho, para-director. While the C3 position is ortho to the C2 fluorine, it experiences greater steric hindrance from the adjacent fluorine atom. Therefore, acylation is expected to occur predominantly at the C4 position.

A proposed multi-step synthesis is as follows:

Friedel-Crafts Acylation: 1,2-Difluorobenzene is reacted with isovaleryl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The acylium ion generated is the electrophile that attacks the aromatic ring. Due to the resonance stabilization of the acylium ion, carbocation rearrangements that can plague Friedel-Crafts alkylations are avoided. libretexts.org

Reduction: The resulting ketone, 1-(3,4-difluorophenyl)-3-methylbutan-1-one, is then reduced to the desired this compound. Standard reduction methods like the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reduction are effective for converting the aryl ketone to an alkyl group.

This synthetic sequence is summarized in the table below.

| Step | Reaction | Reagents and Conditions | Product | Regioselectivity |

| 1 | Friedel-Crafts Acylation | 1,2-Difluorobenzene, Isovaleryl chloride, AlCl₃, in an inert solvent (e.g., CS₂ or CH₂Cl₂). | 1-(3,4-Difluorophenyl)-3-methylbutan-1-one | High selectivity for the 4-position due to electronic directing effects and sterics. |

| 2 | Clemmensen Reduction | 1-(3,4-Difluorophenyl)-3-methylbutan-1-one, Zn(Hg), conc. HCl, heat. | This compound | Not applicable (reduction of existing functional group). |

| or | Wolff-Kishner Reduction | 1-(3,4-Difluorophenyl)-3-methylbutan-1-one, H₂NNH₂, KOH or KOtBu, high-boiling solvent (e.g., ethylene (B1197577) glycol), heat. | This compound | Not applicable (reduction of existing functional group). |

This chemo- and regioselective approach provides a reliable and scalable route to this compound, leveraging well-established synthetic transformations.

Theoretical and Computational Investigations of 1,2 Difluoro 4 Isopentylbenzene

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods provide profound insights into the molecular properties of 1,2-Difluoro-4-isopentylbenzene by modeling its electronic landscape. These computational approaches are essential for understanding the molecule's reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational tool for examining the electronic characteristics of molecules like this compound. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

The electrostatic potential (ESP) map illustrates the charge distribution across the molecule. In this compound, the high electronegativity of the fluorine atoms creates regions of negative electrostatic potential (electron-rich areas) around them. acs.org Consequently, the adjacent hydrogen and carbon atoms on the benzene (B151609) ring experience a depletion of electron density, leading to regions of positive electrostatic potential (electron-poor areas). acs.org This charge polarization is critical for predicting how the molecule will interact with other polar molecules, ions, or electrophiles and nucleophiles.

Table 1: Predicted Frontier Orbital Properties of this compound Note: These are hypothetical values for illustrative purposes, based on trends observed for similar molecules. Actual values require specific DFT calculations.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability; relevant for reactions with electrophiles. |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting capability; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | ~ 5.7 eV | Correlates with chemical stability and resistance to electronic excitation. |

While DFT is computationally efficient, high-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), provide more accurate, benchmark-quality results for electronic properties, albeit at a much higher computational cost. acs.org These methods are often used to validate the results from more economical DFT functionals. nih.gov

For a molecule like this compound, CCSD(T) calculations would offer a precise determination of its ground-state energy, ionization potential, and electron affinity. Comparing these benchmark results with those from various DFT functionals (e.g., B3LYP, M06-2X, ωB97X-D) allows for the selection of the most appropriate functional for more extensive studies, such as molecular dynamics or reaction pathway analysis. nih.gov Studies on similar systems, like the hexafluorobenzene-benzene complex, have shown that methods like CCSD(T) are crucial for accurately capturing dispersion and electrostatic interactions, which are significant for fluorinated aromatics. acs.org

The electronic behavior of this compound is governed by a delicate balance of electronic effects from its substituents.

The Perfluoro Effect: This effect describes the significant stabilization of σ molecular orbitals (MOs) relative to π molecular orbitals upon fluorination of a hydrocarbon. biu.ac.il While most pronounced in fully fluorinated compounds like hexafluorobenzene, its principles apply here. nih.govchemrxiv.org The electron-withdrawing fluorine atoms substantially lower the energy of the σ framework. This can alter the energy ordering of orbitals and influence the molecule's photochemistry and electronic transitions. nih.govmorressier.com For instance, the stabilization of σ-type orbitals can induce vibronic coupling between excited states, impacting the molecule's fluorescence properties and photochemical reaction pathways. nih.gov

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of both intramolecular and intermolecular behaviors. nih.govrsc.org For this compound, MD simulations are invaluable for studying its behavior in a condensed phase (e.g., as a liquid or in solution).

Intramolecular Interactions: MD simulations can explore the conformational landscape of the isopentyl chain in real-time. By tracking the dihedral angles along the chain, one can determine the residence times in different conformational states and the rates of interconversion between them. This provides a more realistic view than static quantum chemical calculations, which only identify energy minima.

Intermolecular Interactions: In a liquid or solution, molecules of this compound interact with each other and with solvent molecules. Key interactions include:

π-π Stacking: The aromatic rings can stack on top of each other. The fluorination of the ring alters its quadrupole moment, often favoring slipped-parallel arrangements over T-shaped or sandwich geometries compared to pure benzene. acs.org

C-H···F Hydrogen Bonds: The electron-poor hydrogen atoms on one molecule can form weak hydrogen bonds with the electron-rich fluorine atoms on a neighboring molecule. acs.orgias.ac.in Studies on fluorobenzenes have confirmed the existence and structural importance of these C-H···F interactions, which can act as structure-directing forces in the condensed phase. acs.orgfigshare.comnih.gov

MD simulations require an accurate force field—a set of parameters and potential functions that describe the forces between atoms. Force fields like OPLS-AA, AMBER, or CHARMM are often used for organic molecules, though specific parameterization may be necessary to accurately model the nuanced interactions of fluorinated aromatics. researchgate.net

Computational Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. wikipedia.orgnih.gov

For this compound, a key reaction of interest is electrophilic aromatic substitution. The fluorine atoms are deactivating but ortho, para-directing, while the isopentyl group is weakly activating and also ortho, para-directing. Their combined influence determines the regiochemical outcome. The most likely positions for electrophilic attack are C5 (para to the isopentyl group and meta to both fluorines) and C3 (ortho to the isopentyl group and meta to one fluorine).

A computational study of, for example, the nitration of this compound would involve the following steps:

Geometry Optimization: The structures of the reactant, the electrophile (e.g., NO₂⁺), the potential reaction intermediates (Wheland intermediates or σ-complexes), and the final products are optimized.

Transition State (TS) Search: Sophisticated algorithms are used to locate the transition state geometry for each potential reaction pathway (i.e., attack at C3, C5, and C6). The TS is a first-order saddle point on the potential energy surface. researchgate.net

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Energy Profile: By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate. The pathway with the lowest activation energy will be the dominant one.

Such calculations can quantitatively predict the regioselectivity of the reaction by comparing the activation barriers for attack at different positions on the ring. mdpi.com

Table 3: Hypothetical Activation Energies for Nitration of this compound Note: These are illustrative values to demonstrate the predictive power of computational chemistry. The lowest activation energy indicates the most favored product.

| Position of NO₂ Attack | Predicted Relative Activation Energy (ΔE‡) (kJ/mol) | Predicted Major/Minor Product |

|---|---|---|

| C5 (para to isopentyl) | 0 (Lowest Barrier) | Major |

| C3 (ortho to isopentyl) | +5 to +10 | Minor (due to steric hindrance) |

| C6 (ortho to F, meta to isopentyl) | > +20 | Trace/None |

Aromaticity Assessment and Electron Delocalization in Fluorinated Benzene Derivatives

Studies on a range of fluorinated benzenes have consistently shown that fluorination generally leads to a decrease in the π-electron delocalization. researchgate.net This reduction in aromaticity is attributed to the dominant electron-withdrawing nature of fluorine, which tends to localize the π-electrons. researchgate.net The degree of this effect is dependent on the number and position of the fluorine substituents on the benzene ring.

Computational models employ various indices to quantify the aromaticity of these derivatives. One of the most common methods is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the aromatic ring. A more negative NICS value typically indicates a higher degree of aromaticity. Another important metric is the analysis of ring current strength (RCS), which is directly related to the delocalization of π-electrons. researchgate.net

Below are data tables summarizing the theoretical and computational findings on the effects of fluorination on benzene derivatives.

Table 1: Electronic Effects of Fluorine on a Benzene Ring

| Electronic Effect | Description | Impact on Aromaticity |

| Inductive Effect (-I) | Withdrawal of electron density from the benzene ring through the sigma bond due to fluorine's high electronegativity. | Decreases electron density, leading to a reduction in aromaticity. |

| Resonance Effect (+R) | Donation of electron lone pairs from fluorine into the pi system of the benzene ring. | Increases electron density at ortho and para positions, but is generally weaker than the inductive effect. |

| Net Effect | The inductive effect typically outweighs the resonance effect. | Overall decrease in aromaticity. |

Table 2: Computational Indices for Aromaticity Assessment in Fluorinated Benzenes

| Index | Principle | General Finding for Fluorinated Benzenes |

| Nucleus-Independent Chemical Shift (NICS) | Calculates magnetic shielding in the ring's center. More negative values suggest higher aromaticity. | NICS values tend to become less negative with increasing fluorination, indicating reduced aromaticity. researchgate.net |

| Ring Current Strength (RCS) | Measures the magnitude of the induced ring current in a magnetic field, which is a direct consequence of π-electron delocalization. | Fluorination generally leads to a decrease in the ring current strength, signifying reduced π-electron delocalization. researchgate.net |

| Hole Localization and Delocalization Effects | Analyzes the charge distribution upon ionization. | Double ionization studies show a complex interplay, with the aromatic ring's electronic structure being resilient but disrupted by fluorine's electronegativity. nih.govaip.org |

Mechanistic and Reactivity Studies of 1,2 Difluoro 4 Isopentylbenzene

Electrophilic Aromatic Substitution Reactions on the 1,2-Difluoro-4-isopentylbenzene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on substituted benzenes is dictated by the directing effects of the incumbent groups.

The directing effects of substituents in electrophilic aromatic substitution are a consequence of both inductive and resonance effects. libretexts.org Activating groups increase the reaction rate compared to benzene (B151609) and are typically ortho-, para-directing, while deactivating groups decrease the rate and are generally meta-directing. libretexts.orgmasterorganicchemistry.com

Fluorine Atoms: Halogens, including fluorine, are an interesting case as they are deactivating yet ortho-, para-directing. libretexts.orgorganicchemistrytutor.com Their high electronegativity leads to a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. jmu.edu However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex). This resonance stabilization is most effective when the electrophile attacks the ortho or para positions. organicchemistrytutor.comyoutube.com

Isopentyl Group: The isopentyl group, being an alkyl group, is an activating group and an ortho-, para-director. libretexts.orgmasterorganicchemistry.com It donates electron density to the aromatic ring primarily through an inductive effect, thereby stabilizing the positively charged intermediate formed during electrophilic attack. This stabilization is greatest for ortho and para attacks. libretexts.org

In this compound, the directing effects of the two fluorine atoms and the isopentyl group are combined. The isopentyl group at position 4 directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5, and position 1, respectively). The fluorine atoms at positions 1 and 2 direct to their ortho and para positions. The interplay of these effects, along with steric hindrance from the isopentyl group, will determine the final regioselectivity of the reaction.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| Fluorine | Deactivating organicchemistrytutor.comjmu.edu | Ortho, Para libretexts.orgorganicchemistrytutor.com | Inductive (withdrawing) and Resonance (donating) jmu.edu |

| Isopentyl (Alkyl) | Activating libretexts.orgmasterorganicchemistry.com | Ortho, Para libretexts.orgmasterorganicchemistry.com | Inductive (donating) libretexts.org |

The concepts of kinetic and thermodynamic control are crucial when competing reaction pathways lead to different products. wikipedia.org The kinetic product is the one that forms faster due to a lower activation energy, while the thermodynamic product is the more stable one. wikipedia.orgyoutube.com Reaction conditions such as temperature and time can influence which product is favored. wikipedia.org

In the context of electrophilic aromatic substitution on this compound, different substitution patterns can be envisioned. The relative stability of the possible isomeric products and the activation energies for their formation will determine the product distribution.

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically under kinetic control. wikipedia.orglibretexts.org The major product will be the one formed via the transition state with the lowest energy. This is often the isomer with the least steric hindrance.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible, allowing for equilibration between the products. wikipedia.orglibretexts.org Under these conditions, the most stable product, the thermodynamic product, will predominate. youtube.com

For this compound, substitution at the position ortho to the isopentyl group and meta to the fluorines might be kinetically favored due to the strong activating effect of the alkyl group. However, the thermodynamic product might be a different isomer where steric interactions are minimized and electronic stabilization is maximized.

Nucleophilic Aromatic Substitution (SNAr) Pathways of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. The reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

The presence of two fluorine atoms on the benzene ring of this compound makes it a potential substrate for SNAr reactions. Fluorine is a good leaving group in SNAr, and its high electronegativity activates the ring towards nucleophilic attack. masterorganicchemistry.com The rate of SNAr reactions is often accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

Various nucleophiles can be employed to displace the fluorine atoms, including:

Amines

Alkoxides

Thiolates

The regioselectivity of the substitution will depend on the relative activation of the two fluorine atoms by the isopentyl group and by each other. Generally, the fluorine atom that is more activated by electron-withdrawing effects and less sterically hindered will be substituted preferentially.

The isopentyl group, being an electron-donating group, generally deactivates the aromatic ring towards nucleophilic attack. This is in contrast to its activating role in electrophilic substitution. By donating electron density, the isopentyl group destabilizes the negatively charged Meisenheimer intermediate.

However, the position of the isopentyl group relative to the fluorine atoms is critical. In this compound, the isopentyl group is para to one fluorine atom and meta to the other. Its deactivating effect will be more pronounced at the para position. This could lead to preferential substitution of the fluorine atom at the 2-position, which is meta to the isopentyl group.

Table 2: Factors Influencing SNAr Reactivity of this compound

| Factor | Influence on SNAr Reactivity |

|---|---|

| Fluorine Substituents | Activate the ring towards nucleophilic attack and act as leaving groups. masterorganicchemistry.com |

| Isopentyl Group | Deactivates the ring towards nucleophilic attack through its electron-donating effect. |

| Nucleophile | Stronger nucleophiles will react faster. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation and enhance the nucleophilicity of the anion. |

Radical-Mediated Transformations and C-H Activation at the Isopentyl Chain

The isopentyl chain of this compound offers sites for functionalization through radical-mediated transformations and C-H activation. These methods provide alternative strategies to modify the molecule without directly involving the aromatic ring.

Radical reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis. The relative reactivity of the C-H bonds in the isopentyl chain will determine the site of functionalization. Tertiary C-H bonds are generally more reactive towards radical abstraction than secondary or primary C-H bonds. Therefore, the tertiary C-H bond at the 3-position of the isopentyl group would be a likely site for radical-mediated functionalization.

C-H activation, often catalyzed by transition metals, allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. This approach can offer high chemo- and regioselectivity. For the isopentyl chain, selective C-H activation could potentially be achieved at various positions, depending on the catalyst and directing group used.

Hydrogen Atom Transfer (HAT) Processes and Regioselectivity

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, where a hydrogen atom is abstracted by a radical species. In this compound, the isopentyl chain presents multiple sites for HAT, including primary, secondary, and tertiary C-H bonds.

Regioselectivity in HAT: The regioselectivity of HAT is primarily determined by the bond dissociation energy (BDE) of the C-H bonds. Weaker C-H bonds are more susceptible to abstraction. The isopentyl group contains C-H bonds with varying strengths. The tertiary C-H bond at the benzylic position is significantly weaker than the secondary and primary C-H bonds due to the resonance stabilization of the resulting benzylic radical. Therefore, radical-mediated reactions involving HAT are highly selective for the benzylic position.

While the two fluorine atoms on the aromatic ring are strongly electron-withdrawing, their influence on the BDE of the benzylic C-H bond is generally considered minor compared to the resonance effect. Intramolecular HAT processes, often proceeding through a sterically and entropically favored six-membered (1,5-HAT) transition state, are a powerful tool for remote C-H functionalization. nih.gov In the context of this compound, if a radical-generating group were attached to the terminus of the isopentyl chain, a 1,5-HAT would selectively target the benzylic C-H bond.

Table 1: Representative Bond Dissociation Energies (BDEs) for C-H Bonds in an Isopentyl-like Alkane Chain

| Bond Type | Representative BDE (kcal/mol) | Position on Isopentyl Chain |

| Primary (R-CH₃) | ~100 | Terminal methyl groups |

| Secondary (R₂-CH₂) | ~97 | Methylene (B1212753) group |

| Tertiary (R₃-CH) | ~95 | Isopropyl-like junction |

| Benzylic (Ar-CHR₂) | ~88-90 | Attached to the benzene ring |

Note: These are approximate values. The actual BDEs can be influenced by the specific molecular structure and solvent.

Benzylic Functionalization of the Isopentyl Substituent

The benzylic position of the isopentyl group is the most reactive site on the alkyl chain for functionalization. This heightened reactivity is due to the ability of the adjacent benzene ring to stabilize intermediates, whether they are radicals, carbocations, or carbanions.

Benzylic functionalization can be achieved through various methods:

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) under light or with a radical initiator, selective bromination occurs at the benzylic position.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. Depending on the conditions, this can yield an alcohol, a ketone, or cleave the chain to form a carboxylic acid at the benzylic position.

Deprotonation-Alkylation: The use of a strong base (e.g., an organolithium reagent) can deprotonate the benzylic position to form a resonance-stabilized benzylic carbanion. rsc.org This anion can then react with various electrophiles (e.g., alkyl halides, carbonyl compounds) to form new carbon-carbon bonds. rsc.org

Table 2: Expected Products of Benzylic Functionalization of this compound

| Reagent(s) | Reaction Type | Expected Major Product |

| N-Bromosuccinimide (NBS), Benzoyl Peroxide | Radical Halogenation | 1,2-Difluoro-4-(2-bromo-3-methylbutyl)benzene |

| Potassium Permanganate (KMnO₄), heat | Oxidation | 4-carboxy-1,2-difluorobenzene |

| n-Butyllithium (n-BuLi), then CH₃I | Deprotonation-Alkylation | 1,2-Difluoro-4-(2,3-dimethylbutyl)benzene |

Isomerization and Rearrangement Processes Involving this compound

Isomerization and rearrangement reactions of this compound typically require significant energy input, such as high temperatures or the presence of strong acid catalysts.

Aromatic Isomerization: The positions of the substituents on the benzene ring can potentially be rearranged. For instance, migration of a fluorine atom or the entire isopentyl group could occur under Friedel-Crafts conditions (e.g., AlCl₃/HCl). This would proceed through a series of protonation/deprotonation steps leading to a thermodynamically more stable isomer, although such reactions are often complex and can produce a mixture of products.

Alkyl Chain Rearrangement: The isopentyl group itself could undergo skeletal rearrangement if a carbocation is formed at the benzylic position under strongly acidic conditions. This could lead to the formation of a more stable tertiary carbocation within the chain, followed by reattachment to the ring or other subsequent reactions. However, such rearrangements are generally not observed under standard synthetic conditions. The synthesis of related difluorobenzene derivatives sometimes involves rearrangement steps during ring formation or expansion. rsc.orgrsc.org

Oxidative and Reductive Reactivity of the Aromatic Ring and Alkyl Chain

The oxidative and reductive behavior of this compound is dictated by the distinct properties of the aromatic ring and the alkyl side chain.

Oxidative Reactivity:

Alkyl Chain: As mentioned in section 4.3.2, the isopentyl chain is susceptible to oxidation, primarily at the benzylic position. Milder oxidizing agents might convert the benzylic CH group to a hydroxyl group, while stronger agents will cleave the C-C bond to yield a carboxylic acid.

Aromatic Ring: The aromatic ring is generally resistant to oxidation. The presence of two electron-withdrawing fluorine atoms further deactivates the ring towards electrophilic attack, including oxidative processes. Severe conditions that might oxidize the ring would likely degrade the alkyl side chain first.

Reductive Reactivity:

Aromatic Ring: The reduction of the difluorinated benzene ring is challenging but can be achieved under specific conditions. A Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source) would result in a non-conjugated diene. The regioselectivity of this reduction is directed by the substituents. The electron-donating isopentyl group and the electron-withdrawing fluorine atoms would influence the position of the remaining double bonds.

Reduction of Related Groups: In related compounds like 1,2-difluoro-4-nitrobenzene, the nitro group is readily reduced to an amino group using reagents like H₂/Pd-C, Sn/HCl, or Fe/HCl without affecting the aromatic ring or the fluorine atoms. nih.gov This highlights the general stability of the difluorobenzene core to common catalytic reduction conditions.

Photochemical and Thermal Reactivity Profiles

Photochemical Reactivity: The photochemical behavior of this compound is influenced by its UV absorption characteristics, which are primarily determined by the difluorinated aromatic system. Upon absorption of UV light, the molecule can be promoted to an excited state, opening pathways for various reactions.

C-F Bond Cleavage: Although aromatic C-F bonds are very strong, photochemical cleavage can sometimes be induced, leading to radical intermediates. This can be facilitated in the presence of photosensitizers.

Benzylic Reactivity: Photochemical conditions can promote reactions at the benzylic position of the isopentyl chain, often involving radical intermediates. For example, photo-bromination is a classic example.

Related Photochemical Reactions: Studies on related fluoroaromatic compounds have demonstrated a range of photochemical transformations. For instance, the generation of 1,2-difluorobenzene (B135520) from a diazonium salt can be achieved via a photochemical step. acs.org Furthermore, radical photochemical reactions are used to introduce difluoroalkyl groups into various molecules. rsc.orgchemrxiv.orgchemrxiv.org

Thermal Reactivity: this compound is expected to be a thermally stable compound under moderate heating. Its boiling point would be determined by its molecular weight and intermolecular forces. At very high temperatures, in the absence of other reagents, thermal decomposition would likely initiate at the weakest bonds. This could involve cleavage of the benzylic C-C bond or other C-H bonds in the alkyl chain. Under pyrolytic conditions, complex fragmentation and rearrangement patterns would be expected.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the specific environments of NMR-active nuclei like ¹⁹F.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to assemble the molecular structure of 1,2-Difluoro-4-isopentylbenzene.

¹H-¹H Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling networks. For the isopentyl side chain, COSY correlations would reveal the connectivity from the benzylic methylene (B1212753) protons to the methine proton, and subsequently to the terminal methyl groups. For instance, a cross-peak would be observed between the protons on C-1' and C-2', and between the protons on C-2' and C-3'. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon atoms and protons. emerypharma.comyoutube.com This experiment is crucial for assigning the carbon signals of the isopentyl chain by correlating them to their attached, and already assigned, protons. For example, the proton signal of the benzylic methylene group (C-1') would show a correlation to the corresponding carbon signal in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms. emerypharma.comyoutube.com This is particularly useful for establishing the connection of the isopentyl group to the aromatic ring. An HMBC correlation would be expected between the benzylic protons (H-1') and the aromatic carbons C-3, C-4, and C-5. Similarly, correlations between the aromatic protons and the carbons of the isopentyl chain would solidify this assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine spatial proximities between atoms. In the case of this compound, NOESY could show correlations between the benzylic protons (H-1') and the aromatic proton at C-5, further confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | ~150 (d, J=245 Hz) | - |

| 2 | - | ~152 (d, J=248 Hz) | - |

| 3 | ~7.0 (dd) | ~117 (d, J=17 Hz) | C-1, C-2, C-4, C-5 |

| 4 | - | ~135 | - |

| 5 | ~6.9 (dd) | ~124 | C-1', C-3, C-4 |

| 6 | ~7.1 (m) | ~128 | C-2, C-4, C-1' |

| 1' | ~2.6 (t) | ~35 | C-4, C-5, C-2', C-3' |

| 2' | ~1.6 (m) | ~32 | C-1', C-3', C-4' |

| 3' | ~1.3 (m) | ~40 | C-1', C-2', C-4' |

Note: Predicted chemical shifts and coupling constants (J) are illustrative and based on analogous structures. 'd' denotes a doublet and 'dd' a doublet of doublets.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms. wikipedia.orghuji.ac.il For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions C-1 and C-2. The chemical shifts of these fluorine atoms are influenced by the electron-donating isopentyl group and the electronic effects of the other fluorine atom. The signals would likely appear as complex multiplets due to coupling with each other (³JFF) and with the adjacent aromatic protons (³JHF and ⁴JHF). The wide chemical shift range of ¹⁹F NMR provides high resolution and allows for precise determination of these coupling constants, which are valuable for confirming the substitution pattern. wikipedia.orgucsb.edu

Table 2: Predicted ¹⁹F NMR Data for this compound

| Atom | ¹⁹F Chemical Shift (ppm) | Multiplicity | Key Couplings |

|---|---|---|---|

| F-1 | ~ -140 | dm | ³J(F1-F2), ³J(F1-H6) |

Note: Chemical shifts are relative to a standard like CFCl₃. 'dm' denotes a doublet of multiplets.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. nih.govnih.gov For this compound (C₁₁H₁₄F₂), the expected exact mass would be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm).

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides further structural information. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). Key fragmentation pathways would likely involve the isopentyl side chain. A significant fragment would be expected from the benzylic cleavage, resulting in the loss of a butyl radical (•C₄H₉) to form a stable benzylic cation. Another characteristic fragmentation would be the loss of a propyl radical (•C₃H₇) via a McLafferty-type rearrangement.

Table 3: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment |

|---|---|

| 184.1064 | [C₁₁H₁₄F₂]⁺ (Molecular Ion) |

| 127.0356 | [C₇H₅F₂]⁺ (Loss of •C₄H₉) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule. umich.edu The spectra are characterized by absorption bands corresponding to specific bond vibrations (stretching, bending, etc.).

For this compound, the IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopentyl group (below 3000 cm⁻¹). Strong absorptions corresponding to C-F stretching would be expected in the region of 1200-1300 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ range would be indicative of the aromatic substitution pattern.

Raman spectroscopy would also show these vibrations, but with different relative intensities based on the change in polarizability during the vibration. The symmetric stretching of the benzene (B151609) ring is often a strong band in the Raman spectrum. nih.gov

Table 4: Predicted Key IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Spectroscopy |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2960-2850 | Aliphatic C-H Stretch | IR, Raman |

| 1600, 1500, 1450 | Aromatic C=C Stretch | IR, Raman |

| 1280-1200 | C-F Stretch | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. For this compound, the benzene ring is the primary chromophore. The substitution with two fluorine atoms and an alkyl group will cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene. The primary absorption bands, corresponding to the E₂ and B bands of the benzene ring, would be expected in the 200-280 nm range. The exact position and intensity of these bands are sensitive to the substitution pattern and solvent polarity. science-softcon.de

X-ray Diffraction Analysis of Crystalline Derivatives

While this compound is likely a liquid or low-melting solid at room temperature, X-ray diffraction analysis could be performed on a suitable crystalline derivative. This technique provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a crystalline derivative, such as a co-crystal or a complex, would need to be prepared. The resulting crystal structure would confirm the planar nature of the benzene ring, the substitution pattern, and the conformation of the isopentyl side chain.

Chemical Transformations and Derivatization for Expanded Research Utility

Strategic Functional Group Interconversions on the 1,2-Difluoro-4-isopentylbenzene Scaffold

The chemical reactivity of the this compound scaffold is primarily dictated by the interplay of the substituents on the aromatic ring and the aliphatic isopentyl chain. The two fluorine atoms are ortho, para-directing but deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal. uomustansiriyah.edu.iqlibretexts.org Conversely, the isopentyl group is an ortho, para-directing activator. libretexts.org This creates a nuanced reactivity profile that can be exploited for selective functionalization.

Electrophilic aromatic substitution reactions are a primary route for introducing new functional groups onto the benzene (B151609) ring. libretexts.org The positions open for substitution are C3 and C5, ortho to the isopentyl group, and C6, which is ortho to one fluorine and meta to the other. The directing effects of the existing substituents will govern the regioselectivity of these reactions. For instance, nitration using a mixture of nitric and sulfuric acids would likely yield a mixture of nitro-substituted isomers. byjus.commasterorganicchemistry.com Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom onto the ring. libretexts.org

The isopentyl side chain also offers opportunities for functional group interconversions. While the branched nature of the isopentyl group can introduce steric hindrance, reactions at the benzylic position are possible. fiveable.me For example, free-radical bromination could potentially introduce a bromine atom at the carbon adjacent to the aromatic ring, which can then be converted to other functional groups.

A summary of potential functional group interconversions is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | 1,2-Difluoro-5-isopentyl-3-nitrobenzene and other isomers | Introduction of a nitro group onto the aromatic ring. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogenated derivatives of this compound | Introduction of a halogen (Br or Cl) onto the aromatic ring. libretexts.org |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Isopentyl-difluorobenzenesulfonic acid isomers | Introduction of a sulfonic acid group, which can be a useful intermediate. uomustansiriyah.edu.iq |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated derivatives at positions ortho to the isopentyl group | Introduction of an acyl group, leading to ketone derivatives. uci.edu |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | 1-(1-Bromo-3-methylbutyl)-2,3-difluorobenzene | Functionalization of the isopentyl side chain. |

Synthesis of Advanced Intermediates and Precursors

By leveraging the functional group interconversions described previously, this compound can serve as a starting material for the synthesis of more complex and valuable chemical intermediates. These intermediates can, in turn, be used to construct a variety of target molecules with applications in pharmaceuticals, agrochemicals, and materials science.

For example, nitration of the scaffold provides access to nitro-derivatives. The nitro group is a versatile functional handle that can be readily reduced to an amino group using reagents like hydrogen gas with a palladium catalyst, or metals such as iron or tin in acidic conditions. uci.edu The resulting amino-1,2-difluoro-4-isopentylbenzene isomers are key precursors for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Furthermore, Friedel-Crafts acylation can introduce a ketone functionality. This ketone can then be a site for a wide range of subsequent reactions, such as reduction to a secondary alcohol, or conversion to an oxime or hydrazone. These transformations significantly expand the molecular diversity achievable from the initial scaffold.

The table below outlines some of the advanced intermediates that can be synthesized from this compound.

| Starting Material | Transformation | Intermediate | Potential Subsequent Applications |

| This compound | Nitration | Nitro-1,2-difluoro-4-isopentylbenzene | Reduction to amines, synthesis of diazonium salts. |

| Nitro-1,2-difluoro-4-isopentylbenzene | Reduction (e.g., H₂/Pd) | Amino-1,2-difluoro-4-isopentylbenzene | Synthesis of amides, sulfonamides, heterocyclic compounds. |

| This compound | Halogenation | Halo-1,2-difluoro-4-isopentylbenzene | Grignard reagent formation, cross-coupling reactions. |

| This compound | Friedel-Crafts Acylation | Acyl-1,2-difluoro-4-isopentylbenzene | Aldol condensation, Wittig reaction, Baeyer-Villiger oxidation. |

Applications in Materials Science and Polymer Chemistry as a Building Block

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, often leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. jmu.edu this compound, with its combination of a rigid, polar aromatic core and a flexible, nonpolar alkyl tail, is a promising building block for the synthesis of advanced materials, particularly liquid crystals.

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. colorado.edu The molecular shape of this compound, being anisometric, is conducive to the formation of liquid crystalline phases (mesophases). The difluorobenzene unit provides dipole moments that can lead to desirable dielectric anisotropy, while the isopentyl chain contributes to the fluidity and can influence the type of mesophase formed (e.g., nematic, smectic). colorado.eduajchem-a.com By incorporating this molecule into larger structures, for example, through ester or ether linkages to other aromatic units, novel liquid crystalline materials with specific transition temperatures and electro-optical properties can be designed. rsc.orgnih.gov

In polymer chemistry, the difluorinated aromatic moiety can be incorporated into polymer backbones to enhance thermal stability and modify solubility and gas permeability properties. The isopentyl group can act as an "internal plasticizer," increasing the flexibility and processability of the resulting polymer.

The potential applications of this compound as a building block in materials science are summarized below.

| Application Area | Role of this compound | Key Structural Features | Resulting Material Properties |

| Liquid Crystals | Core or wing group in mesogenic molecules | Rigid difluorophenyl core, flexible isopentyl tail | Tunable mesophase behavior, dielectric anisotropy. ajchem-a.comrsc.org |

| High-Performance Polymers | Monomer or co-monomer | Difluorinated aromatic unit | Enhanced thermal stability, chemical resistance, modified mechanical properties. |

| Specialty Solvents | High-boiling point solvent | Polarity of the difluorobenzene ring | Potential for use in specific electrochemical or catalytic applications. |

Development of Novel Ligands and Organometallic Complexes Incorporating this compound

The 1,2-difluorobenzene (B135520) unit can be a valuable component in the design of ligands for organometallic chemistry and catalysis. The fluorine atoms exert a strong electron-withdrawing inductive effect, which can significantly modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center to which it is coordinated.

While this compound itself is not a ligand, it can be functionalized to introduce coordinating atoms. For example, lithiation of a halogenated derivative followed by reaction with a chlorophosphine could install a phosphine (B1218219) group, a common coordinating moiety in catalysis. Similarly, the introduction of amino or carboxyl groups, as described in section 6.2, would create potential binding sites for metal ions.

The isopentyl group can also play a crucial role. Its steric bulk can be used to control the coordination environment around the metal center, influencing the selectivity of catalytic reactions. Additionally, the lipophilic nature of the isopentyl group can enhance the solubility of the resulting organometallic complex in nonpolar organic solvents, which is often advantageous for homogeneous catalysis.

Below is a table of hypothetical ligand types that could be developed from the this compound scaffold.

| Ligand Type | Synthetic Approach | Potential Coordinating Atoms | Potential Applications in Catalysis |

| Phosphine Ligands | Halogenation, lithiation, and reaction with chlorophosphines. | Phosphorus | Cross-coupling reactions, hydrogenation, hydroformylation. |

| N-Heterocyclic Carbenes (NHCs) | Synthesis of an imidazolium (B1220033) salt precursor from an amino derivative. | Carbon | Metathesis, C-H activation. |

| Bidentate N,O-Ligands | Introduction of amino and hydroxyl/carboxyl groups. | Nitrogen, Oxygen | Asymmetric catalysis, polymerization. |

Future Research Directions and Unanswered Questions

Sustainable and Environmentally Benign Synthesis of Fluorinated Alkylbenzenes

The synthesis of fluorinated organic compounds, including fluorinated alkylbenzenes, has traditionally relied on methods that can be hazardous and environmentally taxing. Future research will undoubtedly prioritize the development of sustainable and green synthetic routes.

In-depth Mechanistic Elucidation of Novel Reactions

A deeper understanding of the mechanisms governing fluorination reactions is crucial for the rational design of more efficient and selective synthetic methods. Future research will likely involve a synergistic approach combining experimental and computational techniques to unravel the intricate details of these transformations.

Future investigations will likely focus on elucidating the mechanisms of novel C-H fluorination reactions. Understanding the role of catalysts, the nature of the active fluorinating species, and the factors that control regioselectivity will be paramount. canada.ca For instance, mechanistic analysis of manganese porphyrin-catalyzed alkyl fluorination has suggested the involvement of an oxomanganese(V) catalytic intermediate that directs C-H bond cleavage, followed by fluorine delivery via a manganese(IV) fluoride (B91410). canada.ca The application of advanced spectroscopic techniques and kinetic studies will be essential in validating these computational models and providing a comprehensive picture of the reaction pathways.

Exploration of Bioactive Analogues for Chemical Probes

The unique properties of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, make fluorinated compounds valuable tools in medicinal chemistry and chemical biology. The judicious incorporation of fluorine can significantly impact a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. scitechdaily.comacs.org

A significant future direction for compounds like 1,2-Difluoro-4-isopentylbenzene will be the exploration of their potential as scaffolds for the development of bioactive analogues to be used as chemical probes. These probes are instrumental in studying complex biological processes. arxiv.org

Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery

In the context of fluorinated alkylbenzenes, AI and ML can be applied in several key areas:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. nih.govarxiv.orgstanford.edu This can help chemists to more efficiently design synthetic routes to novel fluorinated compounds. eurekalert.org

Discovering Novel Materials: AI algorithms can be used to explore the vast space of possible chemical structures and identify candidates with specific desired properties, such as those required for new materials or pharmaceuticals. scitechdaily.comtechnologynetworks.com This approach has the potential to uncover novel fluorinated molecules that might be missed by traditional discovery methods. scitechdaily.comtechnologynetworks.com

De Novo Design: Generative AI models can design entirely new molecular structures with optimized properties. researchgate.net This could be used to design fluorinated alkylbenzenes with enhanced bioactivity or specific physical properties for materials science applications. researchgate.net

Optimizing Reaction Conditions: ML algorithms can also be used to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given chemical reaction, saving significant time and resources in the laboratory. nih.gov

The integration of AI and ML with automated synthesis platforms has the potential to create autonomous systems for materials discovery, further accelerating the pace of innovation in organofluorine chemistry. pnnl.gov

Unraveling Complex Structure-Reactivity-Property Relationships

A fundamental goal of chemical research is to understand the intricate relationships between a molecule's structure, its reactivity, and its macroscopic properties. For fluorinated alkylbenzenes, several key questions remain unanswered and will be the focus of future research.

Furthermore, the nature and length of the alkyl side chain will affect the molecule's lipophilicity, steric profile, and conformational flexibility. Understanding how these factors influence biological activity, material properties, and synthetic accessibility is crucial for the rational design of new functional molecules.

Advanced computational modeling, coupled with systematic experimental studies of a series of structurally related fluorinated alkylbenzenes, will be essential to build predictive models that can accurately correlate molecular structure with desired functions. This knowledge will be invaluable for the targeted design of new pharmaceuticals, agrochemicals, and advanced materials.

Q & A

Basic: What synthetic strategies are recommended for 1,2-Difluoro-4-isopentylbenzene to address regioselectivity challenges in fluorination?

Methodological Answer:

Regioselective fluorination of benzene derivatives requires careful control of reaction conditions. For 1,2-difluorinated systems, direct fluorination via halogen exchange (Halex reaction) using KF in polar aprotic solvents (e.g., DMF) under microwave irradiation can improve yield and selectivity . Computational tools like PISTACHIO and REAXYS databases should be used to predict feasible synthetic routes and optimize reaction parameters (e.g., temperature, catalyst loading) . Thermodynamic data (e.g., gas-phase formation enthalpy ΔfH°gas = −337.2 kJ/mol for 1,2-difluorobenzene) can guide energy profile analysis .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties of fluorinated benzene derivatives?

Methodological Answer:

Contradictions in thermodynamic data (e.g., ionization energy discrepancies across studies) require comparative analysis using standardized databases like NIST Chemistry WebBook and EPA DSSTox . Scoping studies should be conducted to categorize data by methodology (e.g., calorimetry vs. computational modeling) and experimental conditions (e.g., gas-phase vs. solution-phase measurements) . For example, 1,2-difluorobenzene’s proton affinity (PA = 745.2 kJ/mol) from Larson and McMahon (1984) should be cross-validated with modern DFT calculations .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : NMR is critical for confirming fluorine positions. For 1,2-difluorobenzene derivatives, coupling constants ( ≈ 20–25 Hz) and chemical shifts (δ ≈ −115 to −125 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) can differentiate isotopic patterns (e.g., / interference) and confirm molecular formula (CHF) .

- Chromatography : Reverse-phase HPLC with a methanol/sodium 1-octanesulfonate buffer (pH 4.6) improves separation of fluorinated analogs .

Advanced: What strategies mitigate steric hindrance during functionalization of this compound?

Methodological Answer:

The bulky isopentyl group at position 4 creates steric challenges. Strategies include:

- Directed ortho-Metalation : Use a directing group (e.g., -SOR) to control substitution patterns. For example, lithiation with LDA at −78°C followed by electrophilic quenching .

- Computational Modeling : Steric maps generated via molecular dynamics (MD) simulations can predict accessible reaction sites. Tools like Avogadro or Gaussian optimize transition-state geometries .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields by minimizing side reactions caused by prolonged heating .

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

- Handling : Use closed systems with local exhaust ventilation to prevent inhalation. Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage : Store in amber glass bottles under inert gas (N) at −20°C to prevent photodegradation and oxidation. Avoid contact with strong bases or oxidizers .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration with scrubbing for HF gas mitigation .

Advanced: What interdisciplinary approaches are suitable for studying this compound in supramolecular chemistry?

Methodological Answer:

- Self-Assembly Studies : Use X-ray crystallography to analyze π-π stacking interactions between fluorinated aromatic rings. Diffraction data can reveal packing motifs influenced by fluorine’s electronegativity .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict host-guest binding energies in supramolecular systems. Compare with experimental ITC (isothermal titration calorimetry) results .

- Biological Testing : Assess antimicrobial activity via microdilution assays (MIC values) against Gram-positive bacteria, leveraging structural analogs like 1,2-diFMB .

Basic: How can researchers validate the purity of this compound?

Methodological Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Monitor for impurities (e.g., unreacted isopentyl bromide) via retention time matching .

- Elemental Analysis : Confirm C/F ratios (theoretical: C 68.83%, F 15.54%) with combustion analysis. Deviations >0.3% indicate incomplete purification .

Advanced: What catalytic systems enhance cross-coupling reactions involving this compound?

Methodological Answer:

- Palladium Catalysts : Pd(PPh) with SPhos ligand enables Suzuki-Miyaura coupling at low loading (1 mol%). Optimize solvent (toluene/EtOH) and base (CsCO) for aryl bromide partners .

- Photoredox Catalysis : Use Ru(bpy) under blue LED light for C–H functionalization. Radical intermediates are stabilized by fluorine’s inductive effect .

Basic: What are the key thermodynamic properties of this compound relevant to reaction design?

Methodological Answer:

- Enthalpy of Formation : ΔfH°gas = −337.2 kJ/mol (extrapolated from 1,2-difluorobenzene data) .

- Ionization Energy : IE = 9.3 eV (gas phase), critical for mass spectrometry fragmentation patterns .

- Dipole Moment : ~1.8 D (calculated), influencing solubility in polar aprotic solvents .

Advanced: How do electronic effects of fluorine substituents influence the reactivity of this compound?

Methodological Answer:

- Electrophilic Substitution : Fluorine’s −I effect deactivates the ring, directing electrophiles to the para position relative to the isopentyl group. Use HNO/HSO for controlled nitration .

- Nucleophilic Aromatic Substitution : Activate the ring with electron-withdrawing groups (e.g., -NO) for displacement of fluorine by amines or thiols under microwave conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.